molecular formula C20H22N6O2 B12152235 [4-(4-methoxyphenyl)piperazin-1-yl][4-(5-methyl-1H-tetrazol-1-yl)phenyl]methanone

[4-(4-methoxyphenyl)piperazin-1-yl][4-(5-methyl-1H-tetrazol-1-yl)phenyl]methanone

Cat. No.: B12152235
M. Wt: 378.4 g/mol
InChI Key: SYZNOXSBGPJAHZ-UHFFFAOYSA-N
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Description

[4-(4-methoxyphenyl)piperazin-1-yl][4-(5-methyl-1H-tetrazol-1-yl)phenyl]methanone: is a complex organic compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a piperazine ring substituted with a methoxyphenyl group and a tetrazolylphenyl group, making it a subject of study for its potential biological and chemical activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [4-(4-methoxyphenyl)piperazin-1-yl][4-(5-methyl-1H-tetrazol-1-yl)phenyl]methanone typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the Piperazine Ring: The piperazine ring can be synthesized through the cyclization of ethylenediamine with dihaloalkanes under basic conditions.

    Substitution with Methoxyphenyl Group: The piperazine ring is then reacted with 4-methoxyphenyl halide in the presence of a base such as potassium carbonate to introduce the methoxyphenyl group.

    Introduction of Tetrazolylphenyl Group: The final step involves the reaction of the intermediate with 4-(5-methyl-1H-tetrazol-1-yl)phenyl halide under similar basic conditions to yield the target compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of catalysts, and automated purification systems to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

[4-(4-methoxyphenyl)piperazin-1-yl][4-(5-methyl-1H-tetrazol-1-yl)phenyl]methanone: undergoes various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to a hydroxyl group using oxidizing agents like potassium permanganate.

    Reduction: The nitro group, if present, can be reduced to an amine using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or sulfonation, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Hydrogen gas with palladium on carbon catalyst.

    Substitution: Concentrated nitric acid for nitration; sulfuric acid for sulfonation.

Major Products

    Oxidation: Formation of hydroxyl derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of nitro or sulfonyl derivatives.

Scientific Research Applications

[4-(4-methoxyphenyl)piperazin-1-yl][4-(5-methyl-1H-tetrazol-1-yl)phenyl]methanone: has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a ligand in receptor studies.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anti-cancer properties.

    Industry: Utilized in the development of new materials with specific chemical properties.

Mechanism of Action

The mechanism of action of [4-(4-methoxyphenyl)piperazin-1-yl][4-(5-methyl-1H-tetrazol-1-yl)phenyl]methanone involves its interaction with specific molecular targets. It may bind to receptors or enzymes, altering their activity and triggering a cascade of biochemical events. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    [4-(4-methoxyphenyl)piperazin-1-yl][4-(5-methyl-1H-tetrazol-1-yl)phenyl]methanone: can be compared with other piperazine derivatives and tetrazole-containing compounds.

    Uniqueness: Its unique combination of a piperazine ring with methoxyphenyl and tetrazolylphenyl groups distinguishes it from other compounds, providing distinct chemical and biological properties.

List of Similar Compounds

  • [4-(4-methoxyphenyl)piperazin-1-yl]phenylmethanone
  • [4-(5-methyl-1H-tetrazol-1-yl)phenyl]methanone
  • [4-(4-chlorophenyl)piperazin-1-yl][4-(5-methyl-1H-tetrazol-1-yl)phenyl]methanone

This compound , covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

Molecular Formula

C20H22N6O2

Molecular Weight

378.4 g/mol

IUPAC Name

[4-(4-methoxyphenyl)piperazin-1-yl]-[4-(5-methyltetrazol-1-yl)phenyl]methanone

InChI

InChI=1S/C20H22N6O2/c1-15-21-22-23-26(15)18-5-3-16(4-6-18)20(27)25-13-11-24(12-14-25)17-7-9-19(28-2)10-8-17/h3-10H,11-14H2,1-2H3

InChI Key

SYZNOXSBGPJAHZ-UHFFFAOYSA-N

Canonical SMILES

CC1=NN=NN1C2=CC=C(C=C2)C(=O)N3CCN(CC3)C4=CC=C(C=C4)OC

Origin of Product

United States

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